molecular formula C9H6ClNO3 B6180951 6-chloro-4-hydroxy-1H-indole-2-carboxylic acid CAS No. 1552532-35-0

6-chloro-4-hydroxy-1H-indole-2-carboxylic acid

Cat. No.: B6180951
CAS No.: 1552532-35-0
M. Wt: 211.6
InChI Key:
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Description

6-chloro-4-hydroxy-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-hydroxy-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-chloro-4-hydroxy-1H-indole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-4-hydroxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-4-hydroxy-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and hydroxy groups allows for diverse chemical modifications and potential therapeutic applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-chloro-4-hydroxy-1H-indole-2-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-nitrobenzaldehyde", "ethyl acetoacetate", "aniline", "sodium hydroxide", "sodium hypochlorite", "sodium hydroxide", "hydrochloric acid", "sodium hydroxide", "sodium bicarbonate", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2-nitrobenzaldehyde and ethyl acetoacetate in the presence of aniline and sodium hydroxide to form 2-(phenylamino)-3-nitrobut-2-enoic acid ethyl ester.", "Step 2: Reduction of the nitro group in the above intermediate using sodium hypochlorite and sodium hydroxide to form 2-(phenylamino)-3-amino-but-2-enoic acid ethyl ester.", "Step 3: Cyclization of the above intermediate using hydrochloric acid to form 6-chloro-4-hydroxy-1H-indole-2-carboxylic acid ethyl ester.", "Step 4: Hydrolysis of the ester group in the above intermediate using sodium hydroxide to form 6-chloro-4-hydroxy-1H-indole-2-carboxylic acid.", "Step 5: Purification of the final product using sodium bicarbonate, water, and ethanol to obtain the desired compound." ] }

CAS No.

1552532-35-0

Molecular Formula

C9H6ClNO3

Molecular Weight

211.6

Purity

95

Origin of Product

United States

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